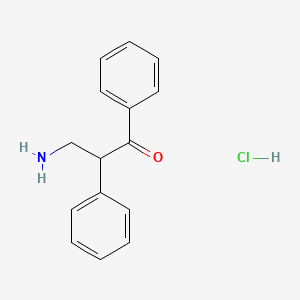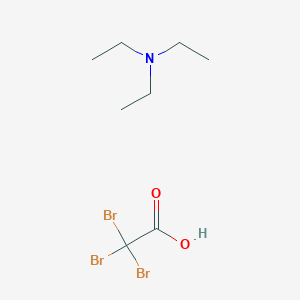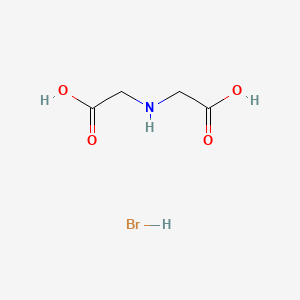
5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a methoxyphenyl group attached to an oxazolium ring, which is further stabilized by a perchlorate anion. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-methoxybenzaldehyde with 2,3-dimethyl-1,2-oxazole in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolium ring to its corresponding oxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Oxides of the oxazolium ring.
Reduction Products: Oxazole derivatives.
Substitution Products: Various substituted oxazolium compounds.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
5-(4-Methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its oxazolium ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its perchlorate anion also contributes to its solubility and reactivity in various chemical environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
52063-21-5 |
|---|---|
Fórmula molecular |
C12H14ClNO6 |
Peso molecular |
303.69 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H14NO2.ClHO4/c1-9-8-12(15-13(9)2)10-4-6-11(14-3)7-5-10;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
IOACOPCBERGGCT-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](OC(=C1)C2=CC=C(C=C2)OC)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
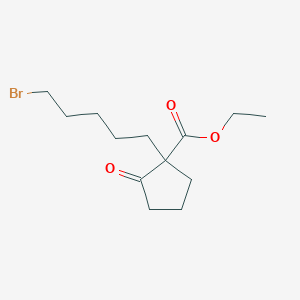
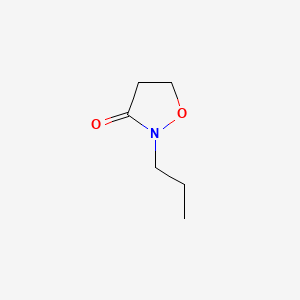

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
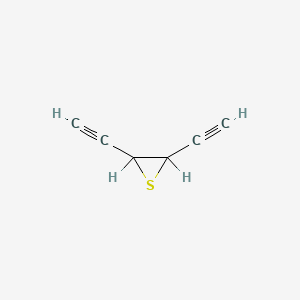
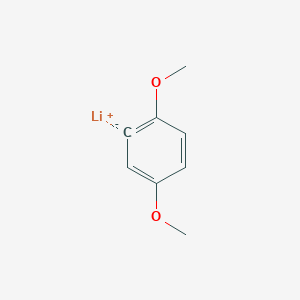
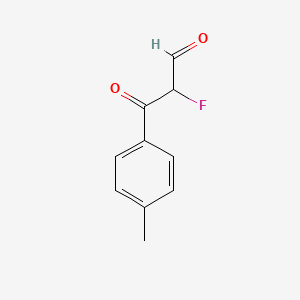
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)
